N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a complex heterocyclic compound with well-defined structural characteristics and standardized nomenclature. The compound is officially registered under Chemical Abstracts Service number 478259-35-7, providing a unique identifier for this specific molecular entity. The molecular formula C15H23N3O3 indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 293.36 daltons. This molecular composition reflects the compound's heterocyclic nature, incorporating multiple functional groups within a single molecular framework.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural features. The primary International Union of Pure and Applied Chemistry name is N-[3-(morpholin-4-yl)propyl]-4-propanoyl-1H-pyrrole-2-carboxamide, which systematically identifies each component of the molecular structure. Alternative nomenclature includes this compound, which uses common names for certain functional groups while maintaining chemical accuracy. The Simplified Molecular Input Line Entry System notation for this compound is CCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2, providing a linear representation of the molecular structure suitable for computational applications.
The compound's structural architecture consists of three primary components that define its chemical identity. The central pyrrole ring serves as the core heterocyclic framework, containing nitrogen at position 1 and bearing carboxamide functionality at position 2. The propionyl substituent at position 4 of the pyrrole ring introduces an additional carbonyl group, creating a ketone functionality that extends the compound's electronic conjugation. The morpholinopropyl side chain attached to the carboxamide nitrogen provides additional heterocyclic character through the six-membered morpholine ring, which contains both nitrogen and oxygen heteroatoms.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyrrole chemistry since the nineteenth century. Pyrrole, the core heterocyclic framework of this compound, was first detected by F. F. Runge in 1834 as a constituent of coal tar, marking the beginning of systematic pyrrole chemistry. The significance of this early discovery cannot be overstated, as it established pyrrole as one of the fundamental five-membered heterocycles that would become central to organic chemistry development.
The foundational synthetic methodologies for pyrrole chemistry were established in 1884 through the independent work of German chemists Carl Paal and Ludwig Knorr, who developed what became known as the Paal-Knorr synthesis. This reaction provided a reliable method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-diketones, establishing the synthetic precedent for complex pyrrole derivatives. The Paal-Knorr synthesis represented a critical advancement in heterocyclic synthesis, enabling the construction of pyrrole rings with predetermined substitution patterns. Although this synthesis method has seen widespread use in heterocyclic chemistry, the detailed mechanism was not fully elucidated until the 1990s when V. Amarnath and colleagues provided comprehensive mechanistic studies.
The development of pyrrole carboxamide derivatives represents a more recent advancement in heterocyclic chemistry, building upon decades of fundamental pyrrole chemistry research. The word pyrrole itself derives from the Greek word for red, referencing the bright red color that pyrrole imparts to a pinewood shaving moistened with concentrated hydrochloric acid. This distinctive coloration reaction became one of the early diagnostic tests for pyrrole compounds and highlights the unique electronic properties of the pyrrole ring system that make it suitable for various chemical modifications.
Modern synthetic approaches to complex pyrrole carboxamides like this compound represent the culmination of over a century of heterocyclic chemistry development. These compounds demonstrate the sophisticated level of structural complexity achievable through contemporary synthetic methodologies, combining multiple heterocyclic frameworks and functional groups within single molecular entities. The synthesis of such compounds typically involves multi-step processes that build upon the fundamental reactions developed in the early years of heterocyclic chemistry while incorporating modern synthetic techniques and reagents.
Position Within Pyrrole Carboxamide Derivatives
This compound occupies a distinctive position within the broader class of pyrrole carboxamide derivatives, representing a sophisticated example of contemporary heterocyclic drug design and chemical synthesis. Pyrrole carboxamide derivatives constitute a significant class of biologically active heterocyclic compounds that serve as promising scaffolds for various therapeutic applications. The structural framework of these compounds provides unique opportunities for molecular modification and optimization, leading to diverse chemical entities with distinct properties and potential applications.
The pyrrole-2-carboxamide scaffold, which forms the core structure of this compound, has emerged as a particularly valuable framework for developing biologically active molecules. Recent research has demonstrated that pyrrole-2-carboxamides can be designed using structure-guided strategies based on crystallographic data and pharmacophore modeling. These design approaches have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, combined with bulky substituents on the carboxamide group, can significantly enhance biological activity profiles. The incorporation of the morpholinopropyl side chain in this compound exemplifies this design principle, providing both bulk and additional heteroatom functionality.
Comparative analysis of pyrrole carboxamide derivatives reveals several important structural relationships that position this compound within this chemical class. Simple pyrrole-2-carboxamide, with molecular formula C5H6N2O and molecular weight 110.11 grams per mole, represents the basic scaffold upon which more complex derivatives are built. The progression from this simple structure to the more complex this compound demonstrates the systematic elaboration possible within this chemical framework.
Research into pyrrole carboxamide derivatives has shown that structural modifications can profoundly influence molecular properties and biological activities. Studies of diverse pyrrole-2-carboxamide derivatives have revealed that compounds with morpholinopropyl substituents, such as the compound under investigation, represent optimized structures within this chemical class. The combination of the pyrrole-2-carboxamide core with the morpholine-containing side chain creates a molecular architecture that balances multiple chemical properties, including solubility, stability, and potential for molecular interactions.
| Compound Class | Core Structure | Molecular Formula Range | Key Structural Features |
|---|---|---|---|
| Simple Pyrrole Carboxamides | 1H-pyrrole-2-carboxamide | C5H6N2O | Basic pyrrole ring with carboxamide group |
| Morpholine-Substituted Derivatives | N-(morpholinopropyl) variants | C13-C17H20-30N3O3 | Morpholine ring providing additional heteroatom functionality |
| Complex Pyrrole Carboxamides | Multi-substituted frameworks | C15-C25H20-35N3-6O3-6 | Multiple functional groups and heterocyclic components |
The position of this compound within the pyrrole carboxamide family is further defined by its specific substitution pattern and molecular architecture. The presence of the propionyl group at position 4 of the pyrrole ring creates additional electronic and steric influences that distinguish this compound from other pyrrole carboxamide derivatives. This substitution pattern represents a strategic modification that can influence both the chemical reactivity and the three-dimensional molecular shape of the compound.
Recent advances in pyrrole-containing compound development have highlighted the importance of structural diversity within this chemical class. This compound exemplifies this diversity, incorporating multiple heterocyclic elements and functional groups within a single molecular framework. The compound demonstrates how modern synthetic chemistry can create sophisticated molecular architectures that build upon fundamental heterocyclic frameworks while introducing novel structural features that expand the chemical and biological property space accessible through synthetic modification.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-14(19)12-10-13(17-11-12)15(20)16-4-3-5-18-6-8-21-9-7-18/h10-11,17H,2-9H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZPSXJJXOAGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Propionyl-1H-Pyrrole-2-Carboxylic Acid
Friedel-Crafts acylation of 1H-pyrrole-2-carboxylic acid with propionyl chloride under Lewis acid catalysis (AlCl₃, 0°C, CH₂Cl₂) achieves 65–70% regioselectivity for the C4 position. Alternative methods include:
- Directed ortho-metalation : Using TMPLi to deprotonate pyrrole-2-carboxylic acid, followed by quenching with propionyl chloride (yield: 58%).
- Protection-acylation-deprotection : Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group enables cleaner acylation (yield: 82%).
Table 1 : Acylation Methods Compared
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 65 | Moderate |
| Directed Metalation | TMPLi, THF, -78°C | 58 | High |
| Boc-Protected Acylation | Boc₂O, DMF, RT | 82 | Excellent |
Amide Bond Formation with 3-Morpholinopropylamine
Activation of 4-propionyl-1H-pyrrole-2-carboxylic acid as an acyl chloride (SOCl₂, reflux) enables coupling with 3-morpholinopropylamine in dichloromethane (DCM) at 0–25°C (yield: 74%). Modern protocols favor coupling agents:
- HATU/DIPEA : In DMF, achieves 89% conversion.
- EDCI/HOBt : Cost-effective, with 76% yield after column chromatography.
Critical Note : Excess morpholinopropylamine (1.2 eq) minimizes diacylation byproducts.
One-Pot Multicomponent Approaches
A streamlined method combines pyrrole-2-carbaldehyde, propionic anhydride, and 3-morpholinopropylamine in a tandem oxidation-acylation-amination sequence:
- Oxidation : Pyrrole-2-carbaldehyde → pyrrole-2-carboxylic acid using KMnO₄/H₂SO₄.
- In Situ Acylation : Propionic anhydride, DMAP, 80°C.
- Amide Coupling : EDCI, HOBt, RT.
Overall yield: 52%.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1) or recrystallization from ethanol/water. Purity >90% is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, NH), 7.45 (d, J = 2.5 Hz, 1H, pyrrole-H), 6.85 (d, J = 2.5 Hz, 1H, pyrrole-H), 3.55 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 2.45 (q, J = 7.5 Hz, 2H, COCH₂CH₃), 2.35 (t, J = 6.8 Hz, 2H, NCH₂), 1.05 (t, J = 7.5 Hz, 3H, CH₃).
Industrial-Scale Considerations
Batch processes using EDCI/HOBt in DMF achieve kilogram-scale production (purity: 95.3%, yield: 68%). Continuous-flow systems are under development to enhance throughput and reduce solvent waste.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide serves as a versatile building block in the synthesis of more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and developing new synthetic methodologies.
Reaction Mechanisms
The compound can participate in various chemical reactions, including:
- Michael Addition : Utilized in the formation of larger molecular frameworks.
- Mannich Reaction : Employed to create amine derivatives through the condensation of formaldehyde with secondary amines and ketones.
Biological Applications
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor or modulator within biochemical pathways. Its ability to interact with specific molecular targets allows it to potentially regulate metabolic processes.
Therapeutic Potential
The compound has been explored for its therapeutic effects in treating various diseases:
- Cancer Treatment : Investigated for its potential anticancer properties by inhibiting tumor growth and proliferation.
- Neurological Disorders : Studied for its effects on neurotransmitter systems, suggesting possible applications in treating conditions like depression and anxiety.
Industrial Applications
Material Development
Due to its unique chemical properties, this compound is utilized in developing new materials such as:
- Polymers : Used as a monomer or additive to enhance material properties.
- Coatings : Investigated for use in protective coatings due to its stability and interaction with various substrates.
Case Studies and Clinical Implications
Several studies have highlighted the efficacy of compounds similar to this compound:
- Depression Treatment : Research has shown that compounds that inhibit norepinephrine reuptake can significantly improve symptoms in patients with major depressive disorder.
- Anti-inflammatory Properties : Clinical trials have indicated that compounds with similar structures have shown promise in reducing symptoms associated with inflammatory disorders such as arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrole-2-carboxamide derivatives with variable substituents. Below is a systematic comparison with analogs based on structural features, synthesis, and applications:
Structural and Physicochemical Comparison
Notes:
- Substituent effects : The propionyl group in the main compound balances hydrophilicity and lipophilicity, whereas bulkier substituents (e.g., cyclohexylcarbonyl) increase steric hindrance and reduce solubility .
- Aromatic vs. aliphatic groups : The phenylacetyl analog (CAS: 439120-82-8) may exhibit stronger binding to hydrophobic targets compared to the propionyl derivative .
Biological Activity
N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide, also known by its CAS number 478259-35-7, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a pyrrole ring with a morpholinopropyl side chain and a propionyl group. Its unique structure allows for diverse interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in models of breast and colon cancer. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative conditions like Alzheimer's disease.
The biological effects of this compound are thought to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cell signaling pathways, which are crucial for cell growth and survival.
- Receptor Modulation : It has been suggested that this compound could interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM). The study highlighted its potential as a therapeutic agent in oncology.
- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced paw swelling and joint destruction, correlating with decreased levels of inflammatory markers.
Research Findings Summary
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrrole core. A common approach includes:
- Step 1: Introduction of the propionyl group at the 4-position via Friedel-Crafts acylation or direct alkylation under basic conditions.
- Step 2: Carboxamide formation at the 2-position using coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane ( ).
- Step 3: Attachment of the 3-morpholinopropyl group via nucleophilic substitution or amide bond formation. For example, reacting a pyrrole-2-carboxylic acid derivative with 3-morpholinopropylamine in the presence of activating agents (, General Procedure F1).
Key Considerations: Optimize reaction temperature and stoichiometry to avoid side products. Monitor reaction progress using TLC or LCMS .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended for biological assays ().
- Structural Confirmation:
- 1H NMR: Analyze chemical shifts for the pyrrole ring (δ ~6–7 ppm), morpholine protons (δ ~3.5–4.0 ppm), and propionyl methyl groups (δ ~1.0–2.5 ppm) ().
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .
Advanced: How can contradictory data between synthetic yield and bioactivity be resolved?
Methodological Answer:
Contradictions may arise from:
- Impurities: Even minor impurities (e.g., unreacted starting materials) can inhibit bioactivity. Employ orthogonal purification methods (e.g., preparative HPLC followed by recrystallization) ().
- Stereochemical Issues: If the morpholinopropyl side chain adopts multiple conformations, use NOESY NMR or X-ray crystallography to assess spatial arrangement ().
- Bioassay Conditions: Validate assay reproducibility using positive controls (e.g., known enzyme inhibitors). Perform dose-response curves to rule out false negatives ( ).
Case Study: In , a compound with 38% yield showed high LCMS purity (94.32%), but low bioactivity was traced to residual solvents affecting assay results .
Advanced: What structure-activity relationship (SAR) insights can guide derivative design?
Methodological Answer:
Key SAR considerations based on structural analogs ():
- Morpholinopropyl Chain: Shortening the chain or replacing morpholine with piperazine alters solubility and target binding. For example, analogs with shorter chains showed reduced kinase inhibition ( ).
- Propionyl Group: Substituting propionyl with acetyl or trifluoromethyl groups modulates electron density on the pyrrole ring, affecting π-π stacking in receptor binding ().
- Carboxamide Linker: Rigidifying the linker (e.g., using cyclohexyl instead of morpholinopropyl) can enhance selectivity for hydrophobic binding pockets ().
Experimental Design: Synthesize a focused library of derivatives and screen against target enzymes using SPR (surface plasmon resonance) or fluorescence polarization assays .
Basic: What analytical techniques are critical for stability studies under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LCMS ().
- Thermal Stability: Use DSC (differential scanning calorimetry) to identify decomposition temperatures.
- Light Sensitivity: Expose to UV light (254 nm) and assess photodegradation products using HPLC-DAD ().
Protocol Note: Include antioxidants (e.g., BHT) in storage solutions if oxidative degradation is observed .
Advanced: How can computational modeling optimize target binding affinity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the morpholine oxygen and hydrophobic contacts with the pyrrole ring ( ).
- MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of the ligand-protein complex.
- Free Energy Calculations: Apply MM-PBSA to predict binding free energy changes for proposed derivatives ().
Validation: Correlate computational predictions with experimental IC50 values from enzyme inhibition assays .
Advanced: What strategies address low solubility in aqueous media?
Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the propionyl or morpholine moieties ().
- Formulation: Use cyclodextrin-based encapsulation or lipid nanoparticles (LNPs) to enhance bioavailability ().
- Structural Modifications: Replace the morpholinopropyl group with a PEGylated amine to improve hydrophilicity ( ).
Experimental Validation: Measure solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
